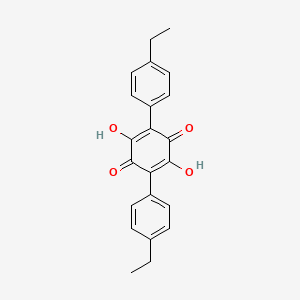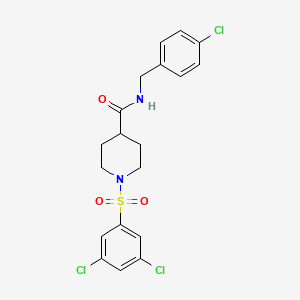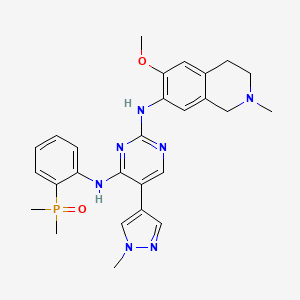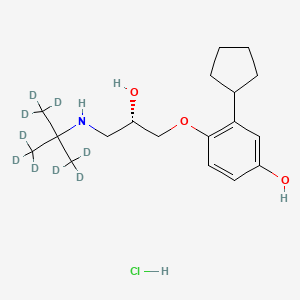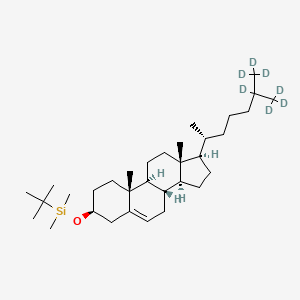
3-O-tert-Butyldimethylsilyl Cholesterol-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-tert-Butyldimethylsilyl Cholesterol-d7: is a deuterated derivative of 3-O-tert-Butyldimethylsilyl Cholesterol. This compound is often used in biochemical and proteomics research due to its unique properties. The deuterium labeling (indicated by the “d7” suffix) makes it particularly useful in mass spectrometry and other analytical techniques, as it allows for the differentiation between the labeled and unlabeled forms of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-Butyldimethylsilyl Cholesterol-d7 typically involves the protection of the hydroxyl group at the 3-position of cholesterol with a tert-butyldimethylsilyl (TBDMS) group. The deuterium labeling is introduced during the synthesis of the cholesterol precursor. The general steps are as follows:
Protection of the Hydroxyl Group: Cholesterol is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine to form 3-O-tert-Butyldimethylsilyl Cholesterol.
Deuterium Labeling: The deuterium atoms are introduced by using deuterated reagents or solvents during the synthesis of the cholesterol precursor.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis equipment and rigorous quality control measures are essential for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-O-tert-Butyldimethylsilyl Cholesterol-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its alcohol form.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Compounds with different protecting groups or functional groups.
Applications De Recherche Scientifique
3-O-tert-Butyldimethylsilyl Cholesterol-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study cholesterol metabolism and related pathways.
Biology: Employed in studies of cell membrane structure and function due to its similarity to natural cholesterol.
Medicine: Utilized in research on cholesterol-related diseases and the development of cholesterol-lowering drugs.
Industry: Applied in the development of analytical methods for the detection and quantification of cholesterol and its derivatives.
Mécanisme D'action
The mechanism of action of 3-O-tert-Butyldimethylsilyl Cholesterol-d7 involves its incorporation into biological membranes, where it mimics the behavior of natural cholesterol. The deuterium labeling allows researchers to track its distribution and metabolism using mass spectrometry. The compound interacts with various molecular targets, including membrane proteins and enzymes involved in cholesterol metabolism. The tert-butyldimethylsilyl group provides stability and protection to the hydroxyl group, preventing unwanted reactions during experiments.
Comparaison Avec Des Composés Similaires
3-O-tert-Butyldimethylsilyl Cholesterol: The non-deuterated form of the compound.
3-O-tert-Butyldimethylsilyl 7β-Hydroxy Cholesterol-d7: A similar compound with a hydroxyl group at the 7β position.
3-O-tert-Butyldimethylsilyl Cholestanol-d7: A deuterated derivative of cholestanol with a TBDMS group at the 3-position.
Uniqueness: 3-O-tert-Butyldimethylsilyl Cholesterol-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques such as mass spectrometry. This labeling allows for precise tracking and quantification of the compound in complex biological systems, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C33H60OSi |
|---|---|
Poids moléculaire |
508.0 g/mol |
Nom IUPAC |
tert-butyl-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |
InChI |
InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1/i1D3,2D3,23D |
Clé InChI |
CXIGRSVIJKSIQL-SIYIHCHISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C)C([2H])([2H])[2H] |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


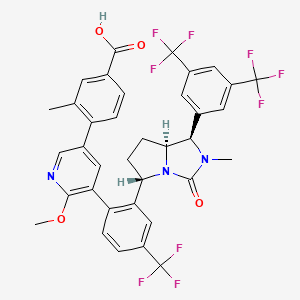
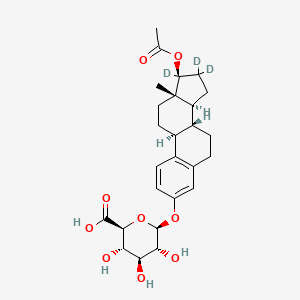

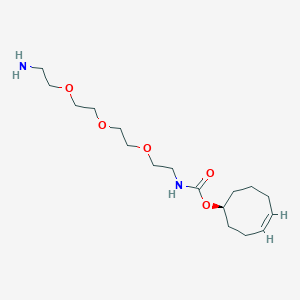
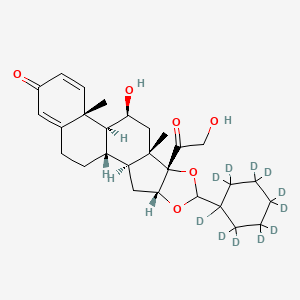

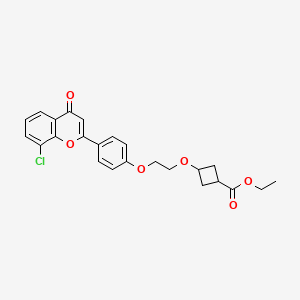
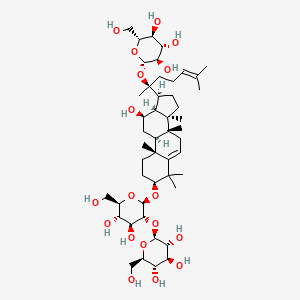
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
